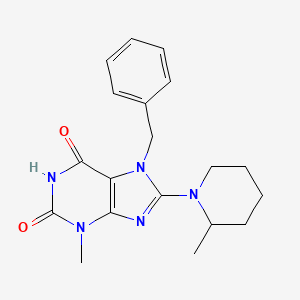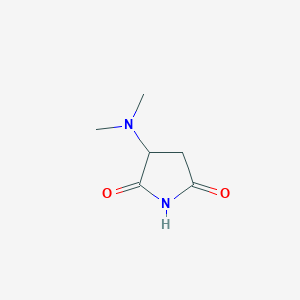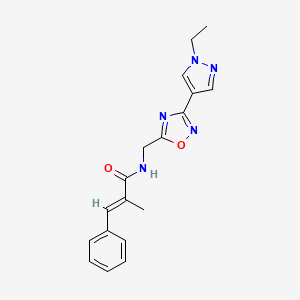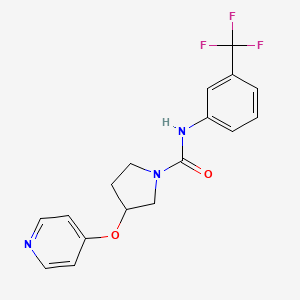![molecular formula C14H11F2N3O B2685241 (3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797085-24-5](/img/structure/B2685241.png)
(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, such as 7,8-dihydropyrido[2,3-d]pyrimidin-2-ones, has been reported in the literature . These compounds can be synthesized through a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes .Applications De Recherche Scientifique
Anticancer Research:
The fluorine substitution in the pyridopyrimidine core of this compound has been investigated for its potential as an anticancer agent. Researchers have explored its effects on tumor cell lines, including its ability to inhibit cell proliferation, induce apoptosis, and interfere with cancer cell signaling pathways . Further studies are needed to optimize its efficacy and safety profile.
Antimicrobial Activity:
Fluorinated heterocycles, including pyridopyrimidines, have demonstrated antimicrobial properties. This compound could be evaluated for its antibacterial, antifungal, and antiviral effects. Researchers may investigate its mode of action, selectivity, and potential synergy with existing antimicrobial agents .
Chitin Synthesis Inhibition:
The 2,6-difluorobenzoylurea skeleton, of which this compound is a part, has been used in the design of chitin synthesis inhibitors. Chitin is a crucial component of fungal cell walls, making it an attractive target for antifungal drugs. Investigating the inhibitory effects of this compound on chitin biosynthesis could lead to novel antifungal therapies .
Bioisosteric Replacement of Benzene:
Pyridine derivatives are often considered bioisosteres of benzene in drug design. Substituting benzene with pyridine can enhance biological activity while reducing toxicity. Researchers may explore the pharmacological properties of this compound as a potential bioisostere in drug development .
ENPP1 Inhibition:
Studies have identified 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one derivatives (related to our compound) as potent inhibitors of ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1). ENPP1 plays a role in mineralization processes and has implications in diseases like calcification-related disorders and diabetes. Investigating our compound’s effects on ENPP1 could provide valuable insights .
Crystal Polymorphs and Solid-State Properties:
Understanding the crystal structures and polymorphism of this compound is essential for drug development. Researchers have reported novel crystalline polymorphs of related compounds, such as sodium (4R,12aS)-9-{[(2,4-difluorophenyl)methyl]carbamoyl}-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazin-7-olate. Investigating the solid-state properties, solubility, and stability of our compound is crucial for formulation and delivery .
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, chemical properties, and potential biological activities. Given the biological activity of related compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-11-2-1-9(5-12(11)16)14(20)19-4-3-13-10(7-19)6-17-8-18-13/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSKPGRAKGBFIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685165.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)


![2-[(2-Fluoro-4-sulfamoylphenyl)amino]acetic acid](/img/structure/B2685171.png)
![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2685172.png)


